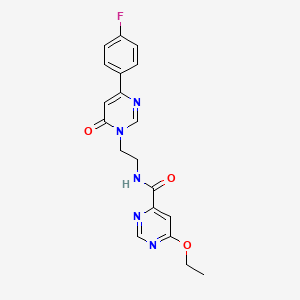
6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide, with CAS number 2034364-19-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C19H18FN5O3
- Molecular Weight : 383.38 g/mol
- IUPAC Name : 6-ethoxy-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]pyrimidine-4-carboxamide
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration, suggesting that this class of compounds may target specific cancer pathways effectively .
The mechanism of action involves inhibition of key signaling pathways associated with tumor growth and proliferation. The compound is believed to interfere with the Met kinase signaling pathway, which is crucial for cellular processes such as growth and survival in cancer cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Study 1: In Vivo Efficacy
A study involving a related pyrimidine derivative showed promising results in vivo, where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential efficacy of pyrimidine derivatives in cancer therapy .
Study 2: Pharmacokinetics
Pharmacokinetic studies have shown that compounds within this class possess favorable absorption and distribution characteristics, which are critical for therapeutic applications. The bioavailability and metabolic stability contribute to their effectiveness as therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Mechanism of Action | Pharmacokinetics |
|---|---|---|---|
| 6-Ethoxy-N... | High | Met kinase inhibition | Favorable |
| Compound A | Moderate | EGFR inhibition | Moderate |
| Compound B | High | VEGF pathway blockade | High |
Propiedades
IUPAC Name |
6-ethoxy-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-2-28-17-9-16(22-11-23-17)19(27)21-7-8-25-12-24-15(10-18(25)26)13-3-5-14(20)6-4-13/h3-6,9-12H,2,7-8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMZJWGSLAEHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













